Tert-butyl 4-(5-formyl-1,2-oxazol-3-yl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 4-(5-formyl-1,2-oxazol-3-yl)piperidine-1-carboxylate is a compound of interest in the field of medicinal chemistry due to its potential as an intermediate in the synthesis of various biologically active compounds. Although the specific compound is not directly mentioned in the provided papers, similar tert-butyl piperidine-1-carboxylate derivatives have been synthesized and studied, indicating the relevance of this class of compounds in drug development and other chemical applications.

Synthesis Analysis

The synthesis of related tert-butyl piperidine-1-carboxylate derivatives involves multi-step reactions starting from different precursors. For instance, tert-butyl-4-hydroxypiperdine-1-carboxylate was used as a starting material to synthesize a dioxaborolan-yl derivative with a total yield of 49.9% . Another derivative was synthesized through a condensation reaction between carbamimide and 3-fluorobenzoic acid, yielding a compound that crystallized in the monoclinic crystal system . These examples demonstrate the versatility of synthetic approaches for tert-butyl piperidine-1-carboxylate derivatives.

Molecular Structure Analysis

The molecular structures of the synthesized tert-butyl piperidine-1-carboxylate derivatives were characterized using various spectroscopic techniques such as NMR, MS, FT-IR, and X-ray diffraction (XRD) . Density functional theory (DFT) calculations were also performed to optimize the molecular structures and compare them with experimental data, confirming the accuracy of the synthesized structures .

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives are intermediates that can undergo further chemical transformations. For example, a derivative was synthesized for use as an intermediate in the synthesis of biologically active benzimidazole compounds . Another derivative was used as an intermediate for small molecule anticancer drugs, highlighting the importance of these compounds in the development of new therapeutics .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives were studied through various analyses. Single-crystal XRD provided insights into the crystalline structure and intermolecular interactions . Computational methods such as DFT, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analyses were used to predict physicochemical properties and reactivity . These studies are crucial for understanding the behavior of these compounds in biological systems and their potential as drug candidates.

Aplicaciones Científicas De Investigación

Anticancer Drug Development

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, serves as an important intermediate in the synthesis of small molecule anticancer drugs. This compound has been synthesized through a series of reactions from commercially available materials, achieving high yields up to 71.4%. These compounds are part of ongoing efforts to develop and optimize anti-tumor inhibitors, with some showing potential for the treatment of depression and cerebral ischemia as well as analgesic properties (Zhang, Ye, Xu, & Xu, 2018).

Biological Activity and Synthesis

Another similar compound, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, is an intermediate in biologically active compounds like crizotinib. Its synthesis from tert-butyl-4-hydroxypiperdine-1-carboxylate has been achieved with a total yield of 49.9% (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Antibacterial and Anthelmintic Activity

Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, synthesized via a condensation reaction, was screened for its in vitro antibacterial and anthelmintic activity. The compound exhibited moderate anthelmintic and poor antibacterial activities (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Fungicidal Activity

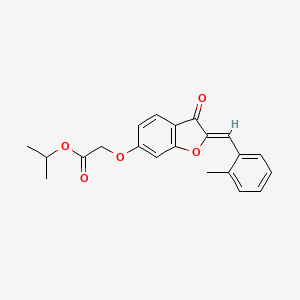

A series of novel compounds, including those with tert-butyl groups, displayed moderate to excellent fungicidal activity against Cercospora arachidicola Hori at concentrations of 50 mg/L. These compounds were synthesized via the annulation of aryloxyacetohydrazides with 3-aryl-1-t-butyl prop-2-en-1-ones (Mao, Song, & Shi, 2013).

Chemical Synthesis and Characterization

Several studies focus on the synthesis, characterization, and molecular structure of tert-butyl piperidine-1-carboxylate derivatives. These compounds have been synthesized for various purposes, including as intermediates in drug development and for studying their structural properties through X-ray diffraction and other spectroscopic methods. These studies contribute to understanding the chemical properties and potential applications of these compounds in medicinal chemistry and materials science (Harmsen et al., 2011), (Didierjean et al., 2004), (Moskalenko & Boev, 2014), (Kulkarni et al., 2016).

Mecanismo De Acción

Mode of Action

As with the targets, the specific interactions this compound has with its targets and the resulting changes that occur are still under investigation .

Action Environment

Factors such as temperature, pH, and the presence of other compounds can all potentially influence the action of a compound .

Propiedades

IUPAC Name |

tert-butyl 4-(5-formyl-1,2-oxazol-3-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-14(2,3)19-13(18)16-6-4-10(5-7-16)12-8-11(9-17)20-15-12/h8-10H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BREMTGIAFLETQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NOC(=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)xanthen-9-one](/img/no-structure.png)

![3-(Propan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B3003513.png)

![[(2-Cyanoethyl)(phenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate](/img/structure/B3003516.png)

![(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;hydrochloride](/img/structure/B3003522.png)

![2-Naphthyl 2-[(5-chloro-2-methoxyphenyl)sulfonyloxy]benzoate](/img/structure/B3003523.png)

![2-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B3003524.png)

![N-[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B3003528.png)

![3-[3-(4-Methoxy-phenoxy)-propyl]-3H-benzooxazol-2-one](/img/structure/B3003529.png)